molecular formula C14H16N4O2 B2857702 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione CAS No. 595607-73-1

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2857702
CAS No.: 595607-73-1
M. Wt: 272.308
InChI Key: LXOVIYQPUZUVHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of organic azides Organic azides are known for their high reactivity and versatility in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 6-chlorohexanol with sodium azide in a solvent such as dimethylformamide (DMF) under an argon atmosphere. The reaction mixture is heated to 50°C overnight, followed by the addition of water and extraction with dichloromethane . The resulting product is then purified through column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Sodium azide for azide introduction.
  • Alkynes for cycloaddition reactions.
  • Reducing agents like hydrogen sulfide or triphenylphosphine for reduction reactions.

Major Products Formed

The major products formed from these reactions include:

  • 1,2,3-Triazoles from cycloaddition reactions.
  • Amines from reduction reactions.

Scientific Research Applications

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione involves its high reactivity due to the azide group. This group can participate in cycloaddition reactions, forming stable triazole rings. In biological systems, it can act as a probe by undergoing specific reactions with target proteins, allowing for the study of protein interactions and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Azidohexyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole structure, which provides distinct reactivity and stability compared to other azide-containing compounds. Its ability to form stable triazole rings through cycloaddition reactions makes it particularly valuable in click chemistry and materials science.

Properties

IUPAC Name

2-(6-azidohexyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-17-16-9-5-1-2-6-10-18-13(19)11-7-3-4-8-12(11)14(18)20/h3-4,7-8H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOVIYQPUZUVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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